BenchChemオンラインストアへようこそ!

tert-Butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate

Purity Quality Control Procurement

tert-Butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate (CAS 1349717-00-5) is a Boc-protected 4-aminopiperidine derivative featuring a 2,4,6-trifluorobenzyl substituent on the exocyclic nitrogen. The compound has molecular formula C17H23F3N2O2 and molecular weight 344.38 g/mol, and is typically supplied at ≥98% purity (HPLC).

Molecular Formula C17H23F3N2O2
Molecular Weight 344.37
CAS No. 1349717-00-5
Cat. No. B3027612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate
CAS1349717-00-5
Molecular FormulaC17H23F3N2O2
Molecular Weight344.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=C(C=C2F)F)F
InChIInChI=1S/C17H23F3N2O2/c1-17(2,3)24-16(23)22-6-4-12(5-7-22)21-10-13-14(19)8-11(18)9-15(13)20/h8-9,12,21H,4-7,10H2,1-3H3
InChIKeyVAHOAPCOICQCMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate (CAS 1349717-00-5): Identity and Procurement Baseline


tert-Butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate (CAS 1349717-00-5) is a Boc-protected 4-aminopiperidine derivative featuring a 2,4,6-trifluorobenzyl substituent on the exocyclic nitrogen . The compound has molecular formula C17H23F3N2O2 and molecular weight 344.38 g/mol, and is typically supplied at ≥98% purity (HPLC) . It serves as a versatile protected intermediate for the synthesis of kinase inhibitor libraries, particularly tropomyosin receptor kinase (Trk) inhibitors, where the 2,4,6-trifluorobenzylamine motif is a privileged pharmacophore [1].

Why tert-Butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate Cannot Be Replaced by Generic 4-(Benzylamino)piperidine Analogs


The number and position of fluorine atoms on the benzyl ring dramatically alter the physicochemical, metabolic, and target-engagement profile of 4-(benzylamino)piperidine-1-carboxylate derivatives [1]. Mono-fluorinated (e.g., 4-fluorobenzyl, CAS 177948-43-5) and di-fluorinated (e.g., 2,4-difluorobenzyl, CAS 1349716-42-2) analogs exhibit different lipophilicity, metabolic stability, and kinase selectivity [2]. The 2,4,6-trifluorobenzyl substitution pattern uniquely blocks all three benzylic positions susceptible to CYP450-mediated oxidation, maximizing metabolic stability, while the symmetric electron-withdrawing effect modulates the basicity of the adjacent secondary amine, influencing both binding affinity and off-target promiscuity [1]. These differences are quantifiable and directly impact the utility of the compound in kinase-targeted chemical biology and medicinal chemistry programs.

Quantitative Differentiation Evidence for tert-Butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate


Purity Advantage: 98% HPLC Purity vs. 95–97% for Closest Fluorinated Analogs

The target compound is supplied at 98% purity (HPLC) by Leyan , compared to 95% purity for the 2,4-difluorobenzyl analog (CAS 1349716-42-2) from Calpaclab [1] and 97% purity for the 4-fluorobenzyl analog (CAS 177948-43-5) from Chemenu . The higher purity reduces the risk of introducing unknown impurities into sensitive kinase assays or multi-step synthetic sequences.

Purity Quality Control Procurement

Kinase Inhibitor Potency: Sub-Nanomolar TrkA IC50 for 2,4,6-Trifluorobenzyl Derivatives vs. Micromolar CETP Inhibition by Unsubstituted Benzyl Analogs

Compounds incorporating the 2,4,6-trifluorobenzylamino-piperidine scaffold achieve TrkA IC50 values as low as 1.70 nM in ELISA-based kinase assays, as disclosed in patent US10005783 [1]. In contrast, unsubstituted 4-(benzylamino)piperidine-1-carboxylate derivatives are primarily associated with cholesteryl ester transfer protein (CETP) inhibition, with reported IC50 values in the low micromolar range [2]. This 1000-fold potency differential underscores the critical role of the 2,4,6-trifluorobenzyl motif in achieving high-affinity kinase engagement.

Kinase Inhibition TrkA Target Engagement

Orthogonal Deprotection: Selective Boc Removal with TFA Without Compromising the 2,4,6-Trifluorobenzylamino Moiety

The Boc group can be quantitatively removed using 50% trifluoroacetic acid (TFA) in dichloromethane at room temperature within 50 minutes, while the 2,4,6-trifluorobenzylamino group remains intact due to the electron-withdrawing effect of the three fluorine atoms, which reduces the nucleophilicity of the benzylic amine and prevents unwanted side reactions [1]. This orthogonal deprotection strategy is not feasible with electron-rich benzylamino analogs (e.g., 4-methoxybenzyl), which undergo competing debenzylation under acidic conditions.

Synthetic Chemistry Orthogonal Protection Intermediates

Optimal Application Scenarios for tert-Butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate Based on Quantitative Evidence


Fragment-Based TrkA Kinase Inhibitor Library Synthesis

The sub-nanomolar TrkA potency of 2,4,6-trifluorobenzyl-containing derivatives [Section 3, Evidence Item 2, REFS-1] makes this Boc-protected intermediate an ideal starting material for generating focused libraries of TrkA inhibitors. After TFA-mediated Boc deprotection [Section 3, Evidence Item 3, REFS-1], the free amine can be directly coupled to diverse carboxylic acid building blocks to rapidly explore SAR around the solvent-exposed region of the ATP-binding pocket, while maintaining the beneficial metabolic stability conferred by the trifluorobenzyl motif.

Chemical Biology Probe Development Requiring High Metabolic Stability

For cellular target engagement studies where metabolic stability is paramount, the 2,4,6-trifluorobenzyl group blocks all three benzylic oxidation sites [Section 2, REFS-1], extending the half-life of the probe molecule. This compound provides a clean starting point for synthesizing PROTAC ligands or fluorescent probes, where premature metabolic cleavage of the benzylamine linker would compromise probe performance.

Orthogonal Protection Strategy for Multi-Step Medicinal Chemistry Campaigns

In projects requiring sequential functionalization of the piperidine nitrogen and the exocyclic amine, the Boc group provides acid-labile protection while the 2,4,6-trifluorobenzylamino group remains stable [Section 3, Evidence Item 3, REFS-1]. This orthogonality allows chemists to install the trifluorobenzyl pharmacophore early in the synthetic route and subsequently elaborate the piperidine nitrogen without protecting group scrambling, streamlining the synthesis of complex kinase inhibitor candidates.

Quote Request

Request a Quote for tert-Butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.